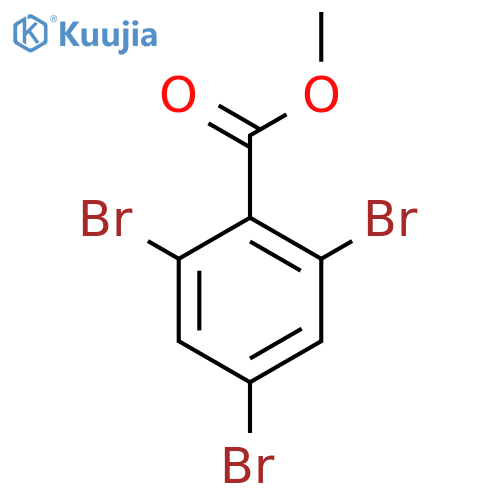

Cas no 14920-88-8 (2,4,6-Bribromobenzoic acid methyl ester)

14920-88-8 structure

商品名:2,4,6-Bribromobenzoic acid methyl ester

CAS番号:14920-88-8

MF:C8H5Br3O2

メガワット:372.83610033989

MDL:MFCD18399688

CID:4795225

2,4,6-Bribromobenzoic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Bribromobenzoic acid methyl ester

- methyl 2,4,6-tribromobenzoate

-

- MDL: MFCD18399688

- インチ: 1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3

- InChIKey: FCVBZWIVKMPUME-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1C(=O)OC)Br)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 186

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 26.3

2,4,6-Bribromobenzoic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008618-250mg |

Methyl 2,4,6-tribromobenzoate |

14920-88-8 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A015008618-1g |

Methyl 2,4,6-tribromobenzoate |

14920-88-8 | 97% | 1g |

1,504.90 USD | 2021-05-31 | |

| Ambeed | A1480581-5g |

Methyl 2,4,6-tribromobenzoate |

14920-88-8 | 5g |

$877.0 | 2024-04-23 | ||

| Ambeed | A1480581-1g |

Methyl 2,4,6-tribromobenzoate |

14920-88-8 | 1g |

$292.0 | 2024-04-23 | ||

| Alichem | A015008618-500mg |

Methyl 2,4,6-tribromobenzoate |

14920-88-8 | 97% | 500mg |

823.15 USD | 2021-05-31 | |

| abcr | AB518152-10g |

2,4,6-Bribromobenzoic acid methyl ester; . |

14920-88-8 | 10g |

€1332.40 | 2025-02-15 | ||

| abcr | AB518152-5g |

2,4,6-Bribromobenzoic acid methyl ester; . |

14920-88-8 | 5g |

€807.00 | 2025-02-15 | ||

| abcr | AB518152-1g |

2,4,6-Bribromobenzoic acid methyl ester; . |

14920-88-8 | 1g |

€263.50 | 2025-02-15 | ||

| Aaron | AR01Q488-1g |

Benzoic acid, 2,4,6-tribromo-, methyl ester |

14920-88-8 | 95% | 1g |

$252.00 | 2025-02-12 | |

| abcr | AB518152-250mg |

2,4,6-Bribromobenzoic acid methyl ester; . |

14920-88-8 | 250mg |

€157.30 | 2025-02-15 |

2,4,6-Bribromobenzoic acid methyl ester 関連文献

-

1. Proceedings of the Chemical Society, Vol. 21, No. 292

-

2. 496. Tropolones. Part III. Halogenated derivatives of tropoloneJ. W. Cook,A. R. M. Gibb,R. A. Raphael J. Chem. Soc. 1951 2244

14920-88-8 (2,4,6-Bribromobenzoic acid methyl ester) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14920-88-8)2,4,6-Bribromobenzoic acid methyl ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):263.0/789.0